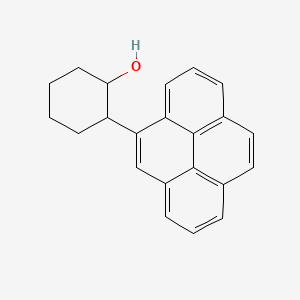![molecular formula C25H34N2O5 B14318717 Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate CAS No. 111541-75-4](/img/structure/B14318717.png)
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a complex structure that includes a phenyl group, two butoxy groups, a morpholine ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)phenol with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: A compound with a similar core structure but different functional groups.
Linezolid: An organofluorine compound with a morpholine ring and phenyl group.
Uniqueness
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
| 111541-75-4 | |
Molekularformel |
C25H34N2O5 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
phenyl N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O5/c1-3-5-14-30-23-19-22(27-12-16-29-17-13-27)24(31-15-6-4-2)18-21(23)26-25(28)32-20-10-8-7-9-11-20/h7-11,18-19H,3-6,12-17H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
WGHZDANNJVVTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)OC2=CC=CC=C2)OCCCC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/no-structure.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)





